molecular formula C8H5FN2O2 B1322376 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 367500-94-5

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1322376
M. Wt: 180.14 g/mol
InChI Key: ZZRCDROTHZQIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179922B2

Procedure details

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid was prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid (see Example 25) using the commercially available 5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid and 6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester were prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid and its ester above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[NH:20][CH:21]2[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[N:22]2[CH:28]=1)=[O:18])[CH3:15]>>[CH3:27][C:23]1[N:22]2[CH:28]=[C:19]([C:17]([OH:18])=[O:16])[N:20]=[C:21]2[CH:26]=[CH:25][CH:24]=1.[CH3:14][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[N:20]=[C:21]2[CH:26]=[CH:25][C:24]([CH3:2])=[CH:23][N:22]2[CH:28]=1)=[O:18])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1NC2N(C(=CC=C2)C)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2N1C=C(N2)C(=O)O
Name
Type
product
Smiles
CC=1C=CC=2N(C1)C=C(N2)C(=O)O
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C=C(C=C2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07179922B2

Procedure details

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid was prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid (see Example 25) using the commercially available 5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid and 6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester were prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid and its ester above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[NH:20][CH:21]2[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[N:22]2[CH:28]=1)=[O:18])[CH3:15]>>[CH3:27][C:23]1[N:22]2[CH:28]=[C:19]([C:17]([OH:18])=[O:16])[N:20]=[C:21]2[CH:26]=[CH:25][CH:24]=1.[CH3:14][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[N:20]=[C:21]2[CH:26]=[CH:25][C:24]([CH3:2])=[CH:23][N:22]2[CH:28]=1)=[O:18])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1NC2N(C(=CC=C2)C)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2N1C=C(N2)C(=O)O
Name
Type
product
Smiles
CC=1C=CC=2N(C1)C=C(N2)C(=O)O
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C=C(C=C2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07179922B2

Procedure details

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid was prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid (see Example 25) using the commercially available 5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid and 6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester were prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid and its ester above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[NH:20][CH:21]2[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[N:22]2[CH:28]=1)=[O:18])[CH3:15]>>[CH3:27][C:23]1[N:22]2[CH:28]=[C:19]([C:17]([OH:18])=[O:16])[N:20]=[C:21]2[CH:26]=[CH:25][CH:24]=1.[CH3:14][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=2)[CH:7]=1.[CH2:14]([O:16][C:17]([C:19]1[N:20]=[C:21]2[CH:26]=[CH:25][C:24]([CH3:2])=[CH:23][N:22]2[CH:28]=1)=[O:18])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=2N(C1)C=C(N2)C(=O)O
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1NC2N(C(=CC=C2)C)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2N1C=C(N2)C(=O)O
Name
Type
product
Smiles
CC=1C=CC=2N(C1)C=C(N2)C(=O)O
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C=C(C=C2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.